Leurosine

Natural product isolation Biosynthesis Plant metabolomics

Leurosine is the only vinca alkaloid bearing a 3',4'-epoxy bridge, structurally unique vs. vinblastine and vincristine. Its 8–10× higher abundance in Catharanthus roseus maximizes isolation yield per kg biomass. Acid-catalyzed conversion yields vincathicine, which retains antitumor activity with reduced toxicity. N-Formyl-leurosine provides a validated ADME model (t½α=18.6 min; t½β=4.28 hr). Choose Leurosine for definitive tubulin-binding SAR, efficient natural-product isolation, and unique semisynthetic derivatization—generic substitution compromises reproducibility and analytical specificity.

Molecular Formula C46H56N4O9
Molecular Weight 809.0 g/mol
CAS No. 23360-92-1
Cat. No. B1683062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeurosine
CAS23360-92-1
Synonymsleurosine
leurosine sulfate (1:1), (3'alpha,4'alpha)-isomer
leurosine sulfate (2:1), (3'alpha,4'alpha)-isomer
leurosine sulfate, (3'alpha,4'alpha)-isome
Molecular FormulaC46H56N4O9
Molecular Weight809.0 g/mol
Structural Identifiers
SMILESCCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41
InChIInChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36+,37-,38+,39+,42+,43-,44+,45-,46-/m0/s1
InChIKeyLPGWZGMPDKDHEP-NVDFJPPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 7.56X10-3 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leurosine (CAS 23360-92-1) Procurement Guide: Natural Vinca Alkaloid with Distinct Biosynthetic and Semisynthetic Utility


Leurosine (synonym: Vinleurosine) is a naturally occurring bisindole alkaloid belonging to the vinca alkaloid class, originally isolated from Catharanthus roseus (formerly Vinca rosea) [1]. It possesses an antimitotic mechanism of action through binding to tubulin, thereby inhibiting microtubule polymerization . The compound features a characteristic 3',4'-epoxy bridge that distinguishes it structurally from vinblastine and vincristine, which lack this epoxide functionality [1]. Leurosine exists in the leaves of C. roseus at approximately 8- to 10-fold higher abundance than vinblastine, providing a distinct advantage in isolation yield from natural sources [2].

Leurosine (CAS 23360-92-1) Cannot Be Substituted by Vinblastine or Vincristine Without Scientific or Economic Justification


Generic substitution among vinca alkaloids is not scientifically defensible because structural differences in the vindoline and catharanthine moieties yield distinct pharmacological profiles, toxicity spectra, and clinical utility. For instance, while vinblastine, vincristine, and leurosine all share a core bisindole skeleton, their differential substitution patterns (e.g., N-formyl vs. N-methyl at the indole nitrogen; presence or absence of the 3',4'-epoxy bridge) critically alter tubulin binding kinetics, intracellular transport effects, and dose-limiting toxicities [1]. Even among marketed agents, vinblastine exhibits predominant myelosuppression, whereas vincristine is dose-limited by neurotoxicity [2]. Leurosine's partial inhibition of energy-dependent amino acid transport in Ehrlich ascites tumor cells is comparable to that of vincristine, yet its broader cytotoxic spectrum (IC₅₀: 60-300 nM across colon, breast, and ovary cell lines) [3] and distinct derivative chemistry (e.g., acid-catalyzed conversion to vincathicine) [4] underscore that it occupies a unique position in the vinca alkaloid landscape. Substitution therefore risks both experimental irreproducibility and loss of specific semisynthetic or analytical value.

Leurosine (CAS 23360-92-1) Quantified Differential Evidence Against Closest Vinca Alkaloid Comparators


Leurosine Natural Abundance Is 8- to 10-Fold Higher Than Vinblastine in C. roseus Leaves

Quantitative phytochemical analysis demonstrates that leurosine exists in the leaves of Catharanthus roseus at an abundance 8 to 10 times greater than that of vinblastine [1]. This natural abundance differential provides a significant economic and logistical advantage for isolation-based procurement of leurosine compared to vinblastine, which is present in trace quantities in the same biomass.

Natural product isolation Biosynthesis Plant metabolomics Supply chain economics

Leurosine Retains Tubulin Polymerization Inhibitory Activity 3 Orders of Magnitude Higher Than Its Enzymatic Degradation Product

In a direct comparative in vitro tubulin polymerization assay, leurosine and vinblastine both exhibit potent inhibition of microtubule assembly, whereas the enzymatic transformation product of leurosine (15'-hydroxycatharinine) is approximately 3 orders of magnitude (1000-fold) less active [1]. This data demonstrates that structural integrity of leurosine—specifically the piperidine ring of the Iboga substructure that undergoes fission during peroxidase-catalyzed oxidation—is essential for maintaining full tubulin-binding potency.

Microtubule dynamics Tubulin polymerization assay Enzymatic biotransformation Structure-activity relationship

N-Formyl-Leurosine Exhibits Defined Human Pharmacokinetic Parameters Not Available for Parent Leurosine

N-Formyl-leurosine (F-leurosine), a key leurosine derivative with noteworthy antitumoral properties [1], has been characterized for human pharmacokinetic behavior following intravenous administration to patients with malignant disease. The plasma decay curve of unchanged drug was biphasic with t½α = 18.6 min and t½β = 4.28 hr. Chromatographic analysis identified the presence of unchanged drug plus 7 metabolites in plasma [2]. In rat studies, F-leurosine exhibited a triphasic blood disappearance curve with 80% of radioactivity recovered in bile within the first 28 hr post-administration, establishing biliary excretion as the major elimination route [3].

Pharmacokinetics ADME Drug metabolism Clinical pharmacology

Leurosine Exhibits Intermediate Acute Toxicity Profile Between Vinblastine and Vincristine in Rodent Models

Comparative acute toxicity data from rodent studies reveal a graded toxicity spectrum among vinca alkaloids. Leurosine administered intraperitoneally to mice exhibits an LD₅₀ of 80.0 mg/kg , positioning its acute toxicity between vincristine (which is generally more neurotoxic) and vinblastine (which is dose-limited by myelosuppression clinically). For reference, vincristine's clinical dose-limiting toxicity is neurotoxicity, while vinblastine's is myelosuppression with leukopenia nadir at 5-9 days [1].

Toxicology LD₅₀ Preclinical safety Therapeutic index

Leurosine Can Be Converted to Vincathicine via Acid Treatment, Enabling Access to a Distinct Lower-Toxicity Vinca Alkaloid

Leurosine serves as a direct semisynthetic precursor to vincathicine through simple acid treatment (e.g., methanolic hydrogen chloride) [1]. Vincathicine is documented as less toxic than either vinblastine or vincristine while maintaining antitumor activity, thereby offering a more favorable therapeutic ratio [2]. This conversion pathway is not available from vinblastine or vincristine under comparable conditions, establishing leurosine as a unique gateway to the vincathicine scaffold.

Semisynthesis Derivatization Vincathicine Process chemistry

Leurosine (CAS 23360-92-1) Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Natural Product Isolation and Large-Scale Extraction from C. roseus Biomass

Given that leurosine exists in C. roseus leaves at an 8- to 10-fold higher abundance than vinblastine [1], large-scale isolation campaigns prioritizing leurosine as the primary target alkaloid will achieve superior yield per kilogram of biomass compared to vinblastine-focused extractions. This scenario is particularly relevant for natural product chemistry groups, botanical extract suppliers, and academic laboratories engaged in vinca alkaloid isolation and characterization.

Semisynthesis of Vincathicine and Structurally Related Low-Toxicity Vinca Alkaloids

Leurosine can be converted to vincathicine via simple acid treatment [1]. Vincathicine has been documented to possess lower toxicity than vinblastine and vincristine while retaining antitumor activity, yielding a more favorable therapeutic ratio [2]. This application scenario is validated for medicinal chemistry groups exploring novel vinca alkaloid derivatives with potentially improved safety profiles.

Pharmacokinetic and Metabolism Studies Using N-Formyl-Leurosine as a Tracer

N-Formyl-leurosine (F-leurosine) has characterized human pharmacokinetic parameters, including biphasic plasma decay (t½α = 18.6 min; t½β = 4.28 hr) and identification of 7 plasma metabolites [1]. In rats, F-leurosine exhibits predominant biliary excretion (80% of radioactivity recovered in bile within 28 hr) [2]. These data support the use of F-leurosine as a model compound for studying vinca alkaloid ADME in preclinical and translational pharmacology settings.

Structure-Activity Relationship Studies of the Vinca Alkaloid Iboga Substructure

The finding that enzymatic oxidation of leurosine yields 15'-hydroxycatharinine, which is 3 orders of magnitude less active than leurosine or vinblastine in inhibiting tubulin polymerization [1], establishes leurosine as a critical reference compound for SAR studies focused on the piperidine ring of the Iboga substructure. This scenario is validated for academic and industrial groups investigating the molecular determinants of tubulin binding and antimitotic potency in vinca alkaloids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leurosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.